molecular formula C10H6ClF2N3 B12912127 2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine CAS No. 919200-67-2

2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine

Cat. No.: B12912127
CAS No.: 919200-67-2
M. Wt: 241.62 g/mol
InChI Key: YPHPAXLHNSUNAQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine (CAS 919200-67-2) is a pyrimidine-based building block of high interest in medicinal and agrochemical research. Its molecular formula is C 10 H 6 ClF 2 N 3 with a molecular weight of 241.62 g/mol . Compounds of this class are frequently employed as key intermediates in the synthesis of potential pharmaceutical candidates, particularly in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases . The structure combines a chloro-substituted pyrimidine ring with a 3,4-difluorophenyl group via an amine linker, creating a stable heterocyclic core that is adept at interacting with biological targets . The chlorine atom at the 2-position of the pyrimidine ring serves as an excellent leaving group, enabling efficient further functionalization through cross-coupling reactions or nucleophilic aromatic substitution. This allows researchers to rapidly generate a diverse library of analogues for structure-activity relationship (SAR) studies . The difluorophenyl moiety can influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable scaffold for optimizing the pharmacokinetic properties of lead compounds . Beyond biomedical applications, this intermediate is also utilized in agrochemical research for the creation of novel herbicides and plant growth regulators . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information before use.

Properties

CAS No.

919200-67-2

Molecular Formula

C10H6ClF2N3

Molecular Weight

241.62 g/mol

IUPAC Name

2-chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine

InChI

InChI=1S/C10H6ClF2N3/c11-10-14-4-3-9(16-10)15-6-1-2-7(12)8(13)5-6/h1-5H,(H,14,15,16)

InChI Key

YPHPAXLHNSUNAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC=C2)Cl)F)F

Origin of Product

United States

Preparation Methods

Reaction Details

  • Reagents :
    • 3,4-Difluoroaniline (aromatic amine)
    • 2-Chloropyrimidine (heterocyclic halide)
  • Catalyst/Base : Potassium carbonate (K₂CO₃) or other bases
  • Solvent : Dimethylformamide (DMF) or similar polar aprotic solvents
  • Temperature : Elevated temperatures (~100–120 °C) to facilitate the reaction

General Procedure

  • Mix 3,4-difluoroaniline and 2-chloropyrimidine in a suitable solvent like DMF.
  • Add a base such as potassium carbonate to deprotonate the amine group and enhance nucleophilicity.
  • Heat the reaction mixture under reflux conditions for several hours.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • After completion, cool the mixture and isolate the product through filtration or extraction.
  • Purify the crude product via recrystallization or chromatography.

This method yields the target compound with high efficiency under controlled conditions.

Industrial Production Methods

For large-scale synthesis, industrial methods optimize reaction conditions to improve yield and scalability.

Key Features

  • Use of continuous flow reactors for better control over temperature and reaction kinetics.
  • Automated systems to ensure reproducibility and reduce human error.
  • Enhanced purification techniques such as column chromatography or recrystallization to achieve pharmaceutical-grade purity.

Example Process

  • Combine reactants in a continuous flow system with precise control over reagent addition rates.
  • Maintain a consistent reaction temperature using automated heating systems.
  • Employ inline monitoring techniques such as High-Performance Liquid Chromatography (HPLC) to track product formation.
  • Isolate and purify the product using industrial-scale equipment like centrifuges or crystallizers.

Alternative Approaches

Some alternative methods have been explored to synthesize similar pyrimidine derivatives, which could be adapted for this compound.

Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times while maintaining high yields:

  • Combine reactants in a microwave-compatible vessel with a base catalyst like triethylamine.
  • Irradiate at specific power settings (e.g., 200 W) for short durations (~10–30 minutes).
  • Cool the mixture post-reaction and isolate the product.

Solvent-Free Synthesis

Eco-friendly approaches involve solvent-free conditions:

  • Mix solid reactants with a catalytic amount of base.
  • Heat under controlled conditions without using solvents.
  • Isolate the product after completion.

Challenges in Synthesis

The preparation of this compound involves challenges such as:

  • Ensuring selective substitution on the pyrimidine ring without side reactions.
  • Managing high temperatures required for effective nucleophilic substitution.
  • Achieving high purity through efficient purification techniques.

Data Table: Reaction Parameters

Parameter Typical Value/Condition
Reactants 3,4-Difluoroaniline, 2-Chloropyrimidine
Catalyst/Base Potassium Carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature ~100–120 °C
Reaction Time Several hours (~6–8 h)
Purification Method Recrystallization/Chromatography

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-substituted pyrimidines, while oxidation can produce pyrimidine N-oxides .

Scientific Research Applications

2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can bind to receptors and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The following table summarizes key structural analogs and their substituents:

Compound Name Pyrimidine Substituents Aryl Group Substituents Key Features
2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine Cl at C2 3,4-difluorophenyl Dual electron-withdrawing groups (Cl, F); potential for enhanced target binding
2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine Cl at C2 4-(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ group; increased lipophilicity
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine Cl at C2 4-(methylthio)phenyl Thioether group; potential for metabolic oxidation to sulfoxide/sulfone
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Cl at C6 (pyrido ring) 4-fluorophenyl Pyrido[3,2-d]pyrimidine scaffold; expanded aromatic system
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine Cl at C2 and C5 4-fluorophenyl Dual Cl atoms; possible steric and electronic effects on reactivity

Key Observations :

  • Electron-Withdrawing Groups : The 3,4-difluorophenyl group in the target compound provides moderate electron withdrawal compared to the stronger -CF₃ group in . This may balance reactivity and metabolic stability.
  • Aromatic System Modifications : Pyrido-fused analogs (e.g., ) exhibit larger π-systems, which could enhance stacking interactions with biological targets but may reduce solubility.
Physicochemical Properties
Property This compound 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine 2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine
Molecular Weight ~255.6 (estimated) 273.64 267.74
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 (high lipophilicity) ~2.9 (moderate, with thioether)
Hydrogen Bonding Two H-bond acceptors (N, F) Three H-bond acceptors (N, F, CF₃) Two H-bond acceptors (N, S)

Notes:

  • The trifluoromethyl analog’s higher LogP may improve membrane permeability but increase off-target binding .
  • The methylthio group’s polarizability could enhance interactions with hydrophobic enzyme pockets .

Biological Activity

2-Chloro-N-(3,4-difluorophenyl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a chloro group and a difluorophenyl moiety. The synthesis typically involves the reaction of 3,4-difluoroaniline with pyrimidine derivatives under controlled conditions. The following table summarizes the synthetic routes:

StepDescription
Starting Materials 3,4-Difluoroaniline, pyrimidine derivatives
Reagents Chloroacetyl chloride, triethylamine
Solvent Dichloromethane
Purification Recrystallization or column chromatography

The mechanism of action for this compound primarily involves its interaction with biological targets such as enzymes and receptors. It is hypothesized that the chloro group facilitates covalent bonding with nucleophilic residues in proteins, potentially inhibiting their function. The difluorophenyl and pyrimidine groups contribute to the binding affinity and specificity of the compound towards various targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines. A notable study evaluated its effects against leukemia and lymphoma cells, demonstrating a strong inhibitory effect at low concentrations.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For example, it has shown promising results as an inhibitor for Bcr-Abl and FLT3-ITD kinases, which are critical in certain types of leukemia. The following table summarizes the inhibitory activity:

Target KinaseIC50 (μM)
Bcr-Abl0.070
FLT3-ITD0.038

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. Preliminary studies indicate that it may inhibit COX enzymes, which play a crucial role in inflammation pathways.

Case Studies

  • Inhibition of Leukemia Cell Proliferation : A study reported that treatment with this compound resulted in a significant reduction in cell viability in HL60 and K562 leukemia cell lines.
  • Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to the active sites of target kinases, providing insights into its potential as a therapeutic agent.

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